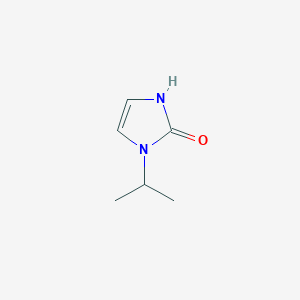

3-propan-2-yl-1H-imidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-propan-2-yl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 3-propan-2-yl-1H-imidazol-2-one can be achieved through various methods. Common synthetic routes include:

Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.

Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.

Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This involves the reaction of alpha-halo ketones with formamide.

Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.

Chemical Reactions Analysis

3-propan-2-yl-1H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into imidazolines.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups using electrophilic substitution reactions.

Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form imidazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazoles.

Scientific Research Applications

3-propan-2-yl-1H-imidazol-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-propan-2-yl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also act as a receptor antagonist by binding to receptors and blocking the binding of endogenous ligands. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

3-propan-2-yl-1H-imidazol-2-one can be compared with other similar compounds, such as:

Imidazole: The parent compound of the imidazole family, which lacks the propan-2-yl group.

1-methylimidazole: A derivative with a methyl group attached to the nitrogen atom.

2-methylimidazole: A derivative with a methyl group attached to the carbon atom adjacent to the nitrogen atom.

4,5-dihydro-1H-imidazole: A reduced form of imidazole with two additional hydrogen atoms.

Biological Activity

3-Propan-2-yl-1H-imidazol-2-one, also known as (2S)-1-(1H-imidazol-2-yl)propan-2-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring attached to a propanol backbone, characterized by the molecular formula C6H10N2O and a molecular weight of approximately 126.16 g/mol. The presence of a hydroxyl group (-OH) enhances its reactivity and biological activity, making it suitable for various therapeutic applications.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

1. Enzyme Modulation

The compound interacts with various enzymes, influencing their activity. Studies have shown that it can effectively bind to specific enzymes and metal ions, which is crucial for understanding its mechanism of action in biological systems.

2. Antimicrobial Activity

It has been reported to possess antimicrobial and antifungal properties. For instance, newly synthesized derivatives of imidazole-containing compounds have demonstrated potent anti-Candida activity, with some exhibiting lower minimum inhibitory concentrations (MIC) than established treatments like fluconazole .

3. Anticonvulsant Potential

Research has explored the anticonvulsant potential of imidazole derivatives, indicating that certain structural modifications can enhance their protective effects against seizures without significant neurotoxicity .

Antimicrobial Activity

A recent study evaluated the anti-Candida potential of various imidazole derivatives, including this compound. The results indicated that some compounds exhibited MIC values significantly lower than fluconazole, highlighting their potential as effective antifungal agents:

| Compound | MIC (μmol/mL) | Comparison |

|---|---|---|

| 5a | 0.0833 | Superior to fluconazole (MIC > 1.6325) |

| 5b | 0.1500 | Comparable efficacy |

| 5c | 0.2000 | Moderate activity |

Enzyme Interaction Studies

Interaction studies revealed that the compound can bind effectively to specific enzymes involved in metabolic pathways. This binding capability is crucial for its potential therapeutic applications in treating infections and other diseases .

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

3-propan-2-yl-1H-imidazol-2-one |

InChI |

InChI=1S/C6H10N2O/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9) |

InChI Key |

YANWIOIEGWOZGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CNC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.